Cas no 28483-35-4 (Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate)

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a substituted indole derivative with a carboxylate ester functional group at the 3-position and a hydroxyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its indole core structure is significant in medicinal chemistry due to its prevalence in biologically active compounds. The presence of both hydroxyl and ester groups enhances its reactivity, allowing for further functionalization. The compound is characterized by its stability under standard conditions and high purity, making it suitable for research and industrial applications requiring precise molecular modifications.
Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate structure
28483-35-4 structure
Product Name:Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
CAS No:28483-35-4
MF:C11H11NO3
MW:205.209943056107
CID:823132
PubChem ID:735520
Update Time:2025-08-02

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
    • 2-Methyl-5-hydroxy-benzoxazol
    • 2-methyl-5-hydroxybenzoxazole
    • 2-Methyl-5-hydroxy-indol-3-carbonsaeuremethylester
    • 2-Methylbenzo[d]oxazol-5-ol
    • 2-methyl-benzooxazol-5-ol
    • 5-Benzoxazolol, 2-methyl-
    • 5-hydroxy-2-methylbenzoxazole
    • AK104913
    • ANW-70873
    • CTK0J5295
    • KB-231671
    • SureCN1192488
    • methyl5-hydroxy-2-methyl-1H-indole-3-carboxylate
    • DB-188103
    • SCHEMBL7835698
    • 28483-35-4
    • AKOS000274439
    • I11725
    • STL224150
    • MDL: MFCD06009750
    • Inchi: 1S/C11H11NO3/c1-6-10(11(14)15-2)8-5-7(13)3-4-9(8)12-6/h3-5,12-13H,1-2H3
    • InChI Key: UXXVBVKEXFMIHI-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C)NC2C=CC(=CC=21)O)=O

Computed Properties

  • Exact Mass: 205.07389321g/mol
  • Monoisotopic Mass: 205.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 62.3Ų

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Additional information on Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Recent Advances in the Study of Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 28483-35-4)

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 28483-35-4) is a derivative of indole, a heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry. Indole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on exploring the potential therapeutic applications of this specific compound, particularly in the context of drug discovery and development. This research brief aims to summarize the latest findings related to Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, highlighting its synthesis, biological activities, and potential clinical applications.

The synthesis of Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate has been optimized in recent studies to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to reduce reaction times and minimize environmental impact. Researchers have also investigated the compound's reactivity and stability under various conditions, providing valuable insights for its large-scale production. These advancements are critical for ensuring the compound's availability for further pharmacological studies and potential commercialization.

In terms of biological activity, Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate has demonstrated promising results in preclinical studies. For instance, it has shown significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has exhibited antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. Recent in vitro studies have also suggested its role in modulating oxidative stress, which could have implications for treating neurodegenerative diseases.

One of the most exciting developments is the compound's potential anticancer properties. Preliminary studies indicate that Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate can induce apoptosis in certain cancer cell lines, particularly those associated with breast and colon cancers. Mechanistic studies suggest that this effect may be mediated through the inhibition of specific signaling pathways, such as the PI3K/Akt/mTOR cascade. These findings have spurred interest in further exploring the compound's efficacy and safety in animal models, with the goal of advancing it to clinical trials.

Despite these promising results, challenges remain in the development of Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and pharmacodynamic studies. Researchers are also exploring structural modifications to enhance the compound's potency and selectivity. Collaborative efforts between academia and industry will be essential to overcome these hurdles and translate the findings into viable drug candidates.

In conclusion, Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 28483-35-4) represents a promising scaffold for drug development, with demonstrated biological activities across multiple therapeutic areas. Continued research into its synthesis, mechanism of action, and clinical potential will be crucial for unlocking its full therapeutic value. This research brief underscores the importance of interdisciplinary collaboration and innovation in advancing this compound from the bench to the bedside.

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